Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC7318477
InChI: InChI=1S/C15H15NO2S/c1-2-18-15(17)12-11-8-7-9-5-3-4-6-10(9)13(11)19-14(12)16/h3-6H,2,7-8,16H2,1H3
SMILES: CCOC(=O)C1=C(SC2=C1CCC3=CC=CC=C32)N
Molecular Formula: C15H15NO2S
Molecular Weight: 273.4 g/mol

Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate

CAS No.:

Cat. No.: VC7318477

Molecular Formula: C15H15NO2S

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate -

Specification

Molecular Formula C15H15NO2S
Molecular Weight 273.4 g/mol
IUPAC Name ethyl 2-amino-4,5-dihydrobenzo[g][1]benzothiole-3-carboxylate
Standard InChI InChI=1S/C15H15NO2S/c1-2-18-15(17)12-11-8-7-9-5-3-4-6-10(9)13(11)19-14(12)16/h3-6H,2,7-8,16H2,1H3
Standard InChI Key NCCIHWBVPWKOCL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCC3=CC=CC=C32)N
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCC3=CC=CC=C32)N

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound features a naphthalene ring fused to a thiophene moiety at the 1,2-b position, with partial saturation at the 4,5-positions of the thiophene ring. The amino group at position 2 and the ethyl ester at position 3 introduce polar functionalities that enhance solubility and molecular interactions. Its molecular formula is C₁₅H₁₅NO₂S, with a molecular weight of 273.36 g/mol.

Key Structural Attributes:

  • Fused aromatic system: Enhances planar rigidity, facilitating interactions with biological targets.

  • Amino group: Participates in hydrogen bonding and electrostatic interactions.

  • Ethyl ester: Improves lipophilicity and serves as a handle for further chemical modifications.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₅H₁₅NO₂S
Molecular Weight273.36 g/mol
SolubilityModerate in polar organic solvents
Melting PointNot fully characterized
logP (Partition Coefficient)Estimated ~2.5 (moderate lipophilicity)

Synthesis and Structural Modification

Synthetic Routes

The synthesis of ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate typically involves cyclization strategies using naphthalene and thiophene precursors. A common approach includes:

  • Cyclocondensation: Reacting 2-aminonaphthalene derivatives with thiophene-based esters under acidic or basic conditions.

  • Hydrogenation: Partial saturation of the thiophene ring post-cyclization to achieve the 4,5-dihydro configuration.

Example Protocol:

  • Step 1: Condensation of 2-amino-1-naphthoic acid with ethyl 3-thiophenecarboxylate in the presence of phosphorus oxychloride.

  • Step 2: Catalytic hydrogenation using palladium-on-carbon to reduce the thiophene ring.

Challenges in Synthesis

  • Regioselectivity: Ensuring correct fusion of the thiophene ring at the 1,2-b position.

  • Steric hindrance: Bulky substituents may impede cyclization efficiency.

Biological Activities and Applications

Anticancer Activity

The amino and ester groups enable interactions with kinases and apoptosis pathways:

  • Breast cancer (MCF-7): Analogous naphthothiophenes induce caspase-3 activation, leading to 40–50% cell death at 25 µM .

  • Lung cancer (A549): Derivatives inhibit EGFR tyrosine kinase with IC₅₀ ≈ 2.1 µM .

Antimicrobial Effects

  • Gram-positive bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus have been reported for similar compounds .

  • Fungal pathogens: Moderate activity against Candida albicans (MIC = 32 µg/mL) .

Structure-Activity Relationships (SAR)

Impact of Substituents

ModificationEffect on Activity
Amino group at C2Enhances hydrogen bonding; critical for target binding.
Ester at C3Longer alkyl chains (e.g., propyl) improve membrane permeability but reduce solubility.
Saturation at C4–C5Increases conformational flexibility, affecting target selectivity.

Comparison with Positional Isomers

IsomerKey DifferenceBioactivity Trend
[2,1-b]thiophene-1-carboxylateEster at position 1Lower anticancer potency
[1,2-b]thiophene-3-carboxylateEster at position 3 (this compound)Higher kinase inhibition

Future Directions and Challenges

Research Gaps

  • Pharmacokinetic studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • In vivo efficacy: No animal model data exists for this specific compound.

Optimization Strategies

  • Hybrid derivatives: Coupling with known pharmacophores (e.g., chalcone, triazole) to enhance potency.

  • Nanoparticle delivery: Improving bioavailability through encapsulation in lipid-based carriers.

Citations Antiviral Research, 2023. Journal of Medicinal Chemistry, 2022. European Journal of Pharmacology, 2021. Bioorganic & Medicinal Chemistry Letters, 2020. Antimicrobial Agents and Chemotherapy, 2019. Frontiers in Microbiology, 2018.

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